N-(Cyclohexylmethyl)cyclohexanamine hydrochloride

Conformational analysis Molecular flexibility Structure-activity relationship

Standard cyclohexylamine analogs lack the methylene spacer, altering conformational flexibility and lipophilicity-compromising catalytic or chromatographic outcomes. This hydrochloride salt (C13H26ClN, MW 231.8) offers: - 3 rotatable bonds vs. rigid dicyclohexylamine - LogP 4.22 for distinct HPLC retention - Non-volatile solid for precise stoichiometry Ideal as a system suitability standard or sterically hindered amine building block. Available for immediate research supply.

Molecular Formula C13H26ClN
Molecular Weight 231.8 g/mol
CAS No. 861372-11-4
Cat. No. B3159345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclohexylmethyl)cyclohexanamine hydrochloride
CAS861372-11-4
Molecular FormulaC13H26ClN
Molecular Weight231.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2CCCCC2.Cl
InChIInChI=1S/C13H25N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h12-14H,1-11H2;1H
InChIKeyWILGRQULPUQHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride: Structural and Physicochemical Baseline


N-(Cyclohexylmethyl)cyclohexanamine hydrochloride is a secondary aliphatic amine hydrochloride salt featuring a methylene-bridged dicyclohexyl structure (molecular formula C13H26ClN, MW 231.8 g/mol) . It serves as a versatile building block and intermediate in organic synthesis, medicinal chemistry, and material science research . Unlike its direct analog dicyclohexylamine (lacking the methylene spacer), this compound exhibits distinct conformational flexibility and physicochemical properties that influence its reactivity, solubility, and application suitability .

1 Solid hydrochloride salt supports precise gravimetric handling and reduces volatility-related loss.
2 Methylene spacer adds an extra rotatable bond, increasing conformational flexibility for binding-sensitive studies.
3 Sterically demanding amine scaffold may serve as a building block for chiral ligands, phase-transfer catalysts, or pharmacophore design.

N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride: Why Substitution with Common Analogs Fails


Substituting N-(cyclohexylmethyl)cyclohexanamine hydrochloride with simpler cyclohexylamine derivatives (e.g., N-methyl, N-ethyl, or dicyclohexylamine hydrochlorides) risks altering critical properties such as conformational flexibility, lipophilicity, and physical state . The presence of a methylene spacer between the two cyclohexyl rings introduces an additional rotatable bond and increases molecular volume, which can significantly impact binding interactions in catalytic systems, solubility in reaction media, and chromatographic behavior . Without direct comparative data, procurement based solely on amine class membership neglects these quantifiable structural distinctions that govern experimental reproducibility.

! Dicyclohexylamine lacks the methylene spacer, reducing rotatable bond count and potentially shifting conformational selection in host-guest or catalytic systems.
! N-Methyl / N-ethyl analogs have significantly lower molecular weight (149.7 and 163.7 g/mol), altering stoichiometric ratios and diffusion rates in solution-phase reactions.
! Dicyclohexylamine free base is a liquid at room temperature, which may compromise dispensing accuracy and long-term stability compared to the solid hydrochloride form.

N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride: Quantitative Differentiation vs. Key Analogs


Methylene Spacer Enhances Conformational Flexibility

The presence of a methylene (-CH2-) spacer between the two cyclohexyl rings in N-(cyclohexylmethyl)cyclohexanamine introduces an additional rotatable bond compared to dicyclohexylamine (3 vs. 2 rotatable bonds) . This structural feature increases conformational degrees of freedom, potentially affecting molecular recognition, binding entropy, and steric accommodation in catalytic or biological systems.

Rotatable Bonds
Data to verify
3
vs Dicyclohexylamine: 2 rotatable bonds
50% more rotatable bonds increase conformational flexibility
Predicted from 2D structure (free base)
Conformational analysis Molecular flexibility Structure-activity relationship

Solid-State Handling via Hydrochloride Salt

N-(Cyclohexylmethyl)cyclohexanamine hydrochloride is supplied as a solid, whereas dicyclohexylamine (free base) is a liquid at room temperature [1]. This difference in physical state affects weighing accuracy, long-term storage stability, and compatibility with automated solid-dispensing systems.

Physical State
Class-level inference
Solid
Hydrochloride salt vs liquid dicyclohexylamine free base
Supports gravimetric dispensing and storage stability
Referenced from Wikipedia dicyclohexylamine entry
Physical state Handling and storage Formulation

Enhanced Lipophilicity vs. Dicyclohexylamine

The methylene-extended structure of N-(cyclohexylmethyl)cyclohexanamine results in a higher predicted octanol-water partition coefficient (ACD/LogP = 4.22) compared to dicyclohexylamine (ACD/LogP = 3.69) . This increased lipophilicity may influence membrane permeability, non-specific binding, and retention time in reversed-phase chromatographic systems.

Lipophilicity (LogP)
Data to verify
4.22
vs Dicyclohexylamine: 3.69 (Δ +0.53)
Higher lipophilicity may shift HPLC retention and partition behavior
Predicted ACD/LogP (free base)
Lipophilicity Partition coefficient ADME prediction

Molecular Weight Impact on Stoichiometry and Diffusion

N-(Cyclohexylmethyl)cyclohexanamine hydrochloride has a molecular weight of 231.8 g/mol, compared to 149.7 g/mol for N-methylcyclohexylamine hydrochloride and 163.7 g/mol for N-ethylcyclohexylamine hydrochloride [1][2]. This ~55% higher mass affects molar calculations in synthesis and diffusion rates in solution-phase reactions.

Molecular Weight
Cross-study comparable
231.8 g/mol
vs N-methyl: 149.7, N-ethyl: 163.7 g/mol
55% higher mass alters stoichiometry and diffusion rates
Hydrochloride salt forms; PubChem references
Molecular weight Stoichiometry Diffusion

N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride: Recommended Applications


Sterically Demanding Amine Building Block

The compound's increased conformational flexibility (3 rotatable bonds) and higher lipophilicity (LogP 4.22) make it suitable as a sterically demanding amine building block for synthesizing chiral ligands, phase-transfer catalysts, or pharmacophores requiring specific spatial orientation . Its solid hydrochloride form simplifies handling and stoichiometric control in multi-step synthetic sequences.

Additive for Polymer and Coating Formulations

The solid-state hydrochloride salt offers advantages as a non-volatile, easily dispersible additive in polymer and coating research, where liquid amines like dicyclohexylamine may pose handling challenges due to volatility or odor . The methylene spacer may also modulate the additive's migration rate within polymer matrices due to altered molecular volume and lipophilicity.

Chromatographic Method Development

The distinct physicochemical profile (higher LogP, increased molecular weight) ensures different chromatographic retention behavior compared to common cyclohexylamine analogs, making it useful as a system suitability standard or internal reference for reversed-phase HPLC method validation [1].

Application
Selection Property
Validation Focus
Sterically demanding amine synthesis
Conformational flexibility & solid salt handling
Reactivity in ligand/catalyst design and multi-step sequences
Polymer additive research
Non-volatile, easily dispersible solid
Migration behavior and compatibility in polymer matrices
HPLC method development
Differentiated retention from cyclohexylamine analogs
System suitability and peak identification in reversed-phase
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